molecular formula C18H13B B3176309 3-Bromo-m-terphenyl CAS No. 98905-03-4

3-Bromo-m-terphenyl

Cat. No.: B3176309
CAS No.: 98905-03-4
M. Wt: 309.2 g/mol
InChI Key: YDFHRBGWDLALOB-UHFFFAOYSA-N
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Description

3-Bromo-m-terphenyl: is an organic compound with the molecular formula C18H13Br . It is a derivative of terphenyl, where a bromine atom is substituted at the meta position of the central benzene ring. This compound is known for its unique structural properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-m-terphenyl typically involves the bromination of m-terphenyl. One common method is the electrophilic aromatic substitution reaction, where m-terphenyl is treated with bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the selective formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-m-terphenyl undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form larger, more complex structures.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Coupling Reactions: Palladium-catalyzed coupling reactions such as Suzuki or Heck coupling are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed:

    Substitution Reactions: Products include various substituted terphenyl derivatives.

    Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.

    Oxidation and Reduction: Products include hydroxylated or reduced terphenyl derivatives.

Scientific Research Applications

3-Bromo-m-terphenyl has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of aromatic substitution reactions and coupling reactions.

    Biology: It is used in the development of new materials for biological applications, such as fluorescent probes and sensors.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of advanced materials, including polymers and liquid crystals, due to its unique electronic and structural properties.

Mechanism of Action

The mechanism of action of 3-Bromo-m-terphenyl involves its interaction with various molecular targets and pathways. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In coupling reactions, the compound participates in the formation of new carbon-carbon bonds through palladium-catalyzed processes. The specific pathways and targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

    4-Bromo-m-terphenyl: Similar structure but with the bromine atom at the para position.

    3-Chloro-m-terphenyl: Similar structure but with a chlorine atom instead of bromine.

    3-Iodo-m-terphenyl: Similar structure but with an iodine atom instead of bromine.

Uniqueness: 3-Bromo-m-terphenyl is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the bromine atom at the meta position provides distinct electronic and steric effects compared to other halogenated terphenyls, making it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

1-bromo-3-(3-phenylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br/c19-18-11-5-10-17(13-18)16-9-4-8-15(12-16)14-6-2-1-3-7-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFHRBGWDLALOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Commercial 3-bromoiodobenzene in an amount of 11 g, 8.7 g of commercial 3-biphenylboronic acid and 130 ml of toluene were mixed together. To the resultant mixture, 0.9 g of tetrakis(triphenyl-phosphine)palladium and 75 ml of a 2 M aqueous solution of sodium carbonate were added, and the reaction system was purged with argon. After the reaction mixture was heated under the refluxing condition for 8 hours, the reaction mixture was cooled by leaving standing. The formed crystals were separated by filtration and subjected to extraction with toluene. The organic layer was washed with water and a saturated aqueous solution of sodium chloride and dried with anhydrous sodium sulfate. The solvent was removed using an evaporator. The residue was purified in accordance with the silica gel column chromatography (the developing solvent: hexane), and 11.8 g of 3-bromo-m-terphenyl was obtained as a white solid substance (the yield: 96%).
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